1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine
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Overview
Description
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dioxaborolane moiety
Mechanism of Action
Mode of Action
It contains a boronic acid pinacol ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that it may interact with its targets through a similar mechanism, involving the formation of carbon-carbon bonds
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown due to the lack of specific information on its targets and mode of action . Once the targets are identified, it will be possible to determine the biochemical pathways in which they are involved and the downstream effects of their modulation by the compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action . Once these are identified and characterized, it will be possible to describe the results of the compound’s action in detail.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular context . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding boronic acids.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine is unique due to its combination of a pyrrolidine ring and a dioxaborolane moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications .
Properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-13(10-14)11-20-9-8-15(19)12-20/h5-7,10,15H,8-9,11-12,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOUQJCUDBSRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCC(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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